molecular formula C12H18O B2543824 (2R)-2,3-Dimethyl-3-phenylbutan-1-ol CAS No. 2248209-47-2

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol

Cat. No.: B2543824
CAS No.: 2248209-47-2
M. Wt: 178.275
InChI Key: RBTXKPHFDVJVFN-JTQLQIEISA-N
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Description

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol is an organic compound with the molecular formula C12H18O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2,3-Dimethyl-3-phenylbutan-2-one with a chiral borane complex can yield the desired alcohol with high enantiomeric purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes often use metal catalysts such as palladium or rhodium to achieve the reduction of the ketone precursor under controlled conditions. The choice of catalyst and reaction parameters is crucial to obtaining the desired enantiomer with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2R)-2,3-Dimethyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products:

Scientific Research Applications

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2,3-Dimethyl-3-phenylbutan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors that recognize its chiral structure. This interaction can influence various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

    (2S)-2,3-Dimethyl-3-phenylbutan-1-ol: The enantiomer of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol, which has the opposite configuration at the chiral center.

    2,3-Dimethyl-3-phenylbutan-2-one: The ketone precursor used in the synthesis of this compound.

    2,3-Dimethyl-3-phenylbutanoic acid: The oxidized form of the compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and pharmaceuticals, where the correct stereochemistry can significantly impact the efficacy and safety of the final product .

Properties

IUPAC Name

(2R)-2,3-dimethyl-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTXKPHFDVJVFN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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